molecular formula C13H11NO2 B12799823 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- CAS No. 103667-12-5

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-

Cat. No.: B12799823
CAS No.: 103667-12-5
M. Wt: 213.23 g/mol
InChI Key: NCMNKLTXFXNWHC-WCQYABFASA-N
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Description

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol This compound is a derivative of benzoquinoline and features a dihydroxy substitution at the 9 and 10 positions

Preparation Methods

The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common synthetic route involves the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts . This reaction, known as the N. S. Kozlov reaction, leads to the formation of quinoline bases, which can then be further modified to obtain the desired dihydroxy derivative .

Industrial production methods may involve the use of large-scale catalytic reactors and optimized reaction conditions to ensure high yield and purity of the compound. The specific reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.

    Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring, leading to a wide range of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- include other quinoline derivatives such as benzoquinoline, phenanthrene, and scoulerine .

    Benzoquinoline: Shares the quinoline core structure but lacks the dihydroxy substitution.

    Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.

    Scoulerine: Contains a similar quinoline ring but with additional methoxy groups and a different substitution pattern.

The uniqueness of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- lies in its specific dihydroxy substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

103667-12-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol

InChI

InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1

InChI Key

NCMNKLTXFXNWHC-WCQYABFASA-N

Isomeric SMILES

C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1

Origin of Product

United States

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